![molecular formula C11H12O B1355315 1-(2,3-Dihydro-1h-inden-4-yl)ethanone CAS No. 38997-97-6](/img/structure/B1355315.png)
1-(2,3-Dihydro-1h-inden-4-yl)ethanone
Overview
Description
“1-(2,3-Dihydro-1h-inden-4-yl)ethanone” is a chemical compound with the molecular formula C11H12O . It is also known as Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)- . The molecular weight of this compound is 160.2124 .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Dihydro-1h-inden-4-yl)ethanone” consists of 11 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is ZDDDIYOBAOJYAZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,3-Dihydro-1h-inden-4-yl)ethanone” include a density of 1.1±0.1 g/cm3, a boiling point of 264.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 47.6±0.3 cm3 and a polar surface area of 17 Å2 .Scientific Research Applications
Forensic Analysis and Characterization
- A novel cathinone derivative, 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, was identified and characterized using various analytical techniques. This study aids forensic and clinical laboratories in identifying related compounds and assists in law enforcement and legislative responses (Bijlsma et al., 2015).
Chemical Synthesis and Molecular Studies
- Research on the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines involved reactions with acetophenone derivatives, including 1-(naphthalen-1-yl)ethanone and 1-(furan-2-yl)ethanone. This provides insights into chemical synthesis processes (Walter, 1994).
Biological and Pharmacological Evaluation
Compounds derived from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone were evaluated for antimicrobial activity, demonstrating the potential for developing new antimicrobial agents (Sherekar et al., 2022).
Cytotoxicity and pharmacokinetics of a synthesized compound from 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone were evaluated, providing insights into new molecular structures for potential biological applications (Govindhan et al., 2017).
The molecular structure and properties of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were studied, offering understanding of its potential as an anti-neoplastic agent (Mary et al., 2015).
Material Science and Fabrication
- Novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore were synthesized and applied to polyester fibers, demonstrating the application of such compounds in material science and fabric coloration (Ho & Yao, 2013).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with various cellular targets, leading to changes in cell function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2,3-Dihydro-1h-inden-4-yl)ethanone are currently unknown. These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its elimination .
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUGFGBPNVMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545993 | |
Record name | 1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1h-inden-4-yl)ethanone | |
CAS RN |
38997-97-6 | |
Record name | 1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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